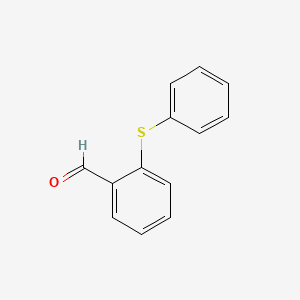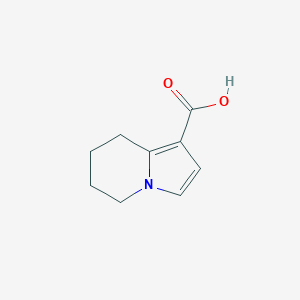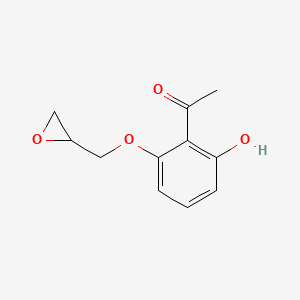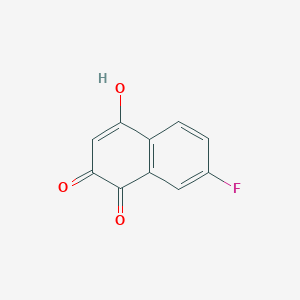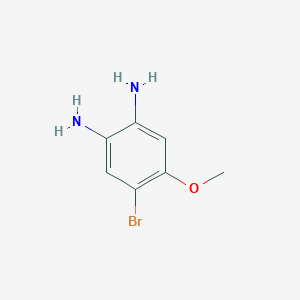
4-Bromo-5-methoxybenzene-1,2-diamine
Vue d'ensemble
Description
4-Bromo-5-methoxybenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Bromo-5-methoxybenzene-1,2-diamine involves a reflux process. A mixture of 4-bromo-5-methoxybenzene-1,2-diamine (3.8 g, 18 mmol) and triethyl orthoformate (50 mL) is heated at reflux for 3 hours. The mixture is then concentrated under reduced pressure. The residue is partitioned between EtOAc (200 mL) and a 1 N aq Na2CO3 (100 mL). The EtOAc layer is separated, washed with brine (100 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to afford 5-bromo-6-methoxy-1H-benzo[d]imidazole (4.0 g) as a brown oil .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methoxybenzene-1,2-diamine consists of a benzene ring substituted with a bromo group, a methoxy group, and two amino groups .Physical And Chemical Properties Analysis
4-Bromo-5-methoxybenzene-1,2-diamine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 1.11 mg/ml .Applications De Recherche Scientifique
-
Selective Synthesis of N-arylbenzene-1,2-diamines
- Field : Organic Chemistry
- Application : This compound is used in the selective synthesis of N-arylbenzene-1,2-diamines .
- Method : The process involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid .
- Results : The irradiation provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
-
Synthesis of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles .
- Method : The process involves the irradiation of 4-methoxyazobenzenes in acetal containing 0.16 M hydrochloric acid .
- Results : The irradiation led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
-
Suzuki Coupling
-
Heck Reaction
-
Inhibition of Renal Tubular Glucose Reabsorption
- Field : Medical Science
- Application : Compounds similar to “4-Bromo-5-methoxybenzene-1,2-diamine” could potentially be used in the development of drugs that inhibit the reabsorption of glucose in the renal tubules .
- Method : These compounds work by reducing blood glucose levels without depending on insulin .
- Results : Besides lowering blood glucose levels, these compounds could also reduce body weight and lower blood pressure .
-
Simulation Visualizations
- Field : Computational Chemistry
- Application : Compounds like “4-Bromo-5-methoxybenzene-1,2-diamine” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific outcomes of this application are not detailed in the source .
-
Synthesis of Aryl 1,3-Diketones
- Field : Organic Chemistry
- Application : 4-Bromoanisole, a similar compound, is used in the synthesis of aryl 1,3-diketones .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific outcomes of this application are not detailed in the source .
-
Simulation Visualizations
- Field : Computational Chemistry
- Application : Compounds like “4-Bromo-5-methoxybenzene-1,2-diamine” can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific outcomes of this application are not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-5-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFZSEBJGGZXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535838 | |
| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxybenzene-1,2-diamine | |
CAS RN |
108447-01-4 | |
| Record name | 4-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

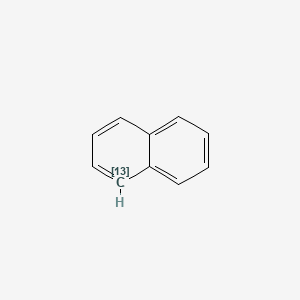

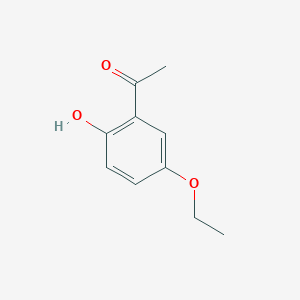
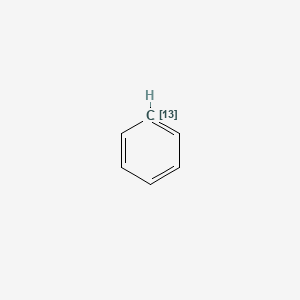
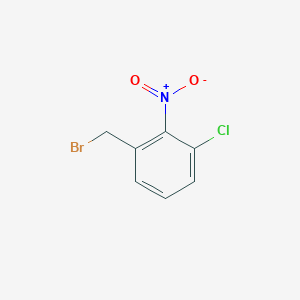
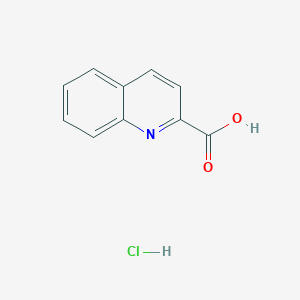
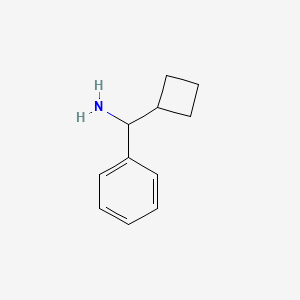
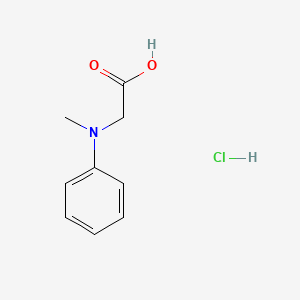
![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)
